molecular formula C9H10INO2 B2478449 Methyl 4-iodo-2-(methylamino)benzoate CAS No. 2248350-21-0

Methyl 4-iodo-2-(methylamino)benzoate

Cat. No.: B2478449
CAS No.: 2248350-21-0
M. Wt: 291.088
InChI Key: QBNUHEAJCBHFQH-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-(methylamino)benzoate is a benzoate derivative characterized by a methyl ester group at the carboxylic acid position, an iodine atom at the para position (C4), and a methylamino substituent at the ortho position (C2). Its iodine substituent may enhance electrophilic reactivity or serve as a halogen bond donor, influencing biological activity or material properties .

Properties

IUPAC Name

methyl 4-iodo-2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNUHEAJCBHFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-2-(methylamino)benzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-aminobenzoate, followed by methylation of the amino group. The iodination step typically uses iodine and an oxidizing agent such as sodium iodate in an acidic medium. The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-(methylamino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in organic solvents.

    Reduction: Hydrogen gas and palladium on carbon or other suitable reducing agents.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of methyl 4-amino-2-(methylamino)benzoate.

Scientific Research Applications

Methyl 4-iodo-2-(methylamino)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-iodo-2-(methylamino)benzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which can be studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of Methyl 4-iodo-2-(methylamino)benzoate and related compounds:

Compound Name Substituents (Position) Key Functional Groups Applications Source/Origin
This compound Iodo (C4), Methylamino (C2) Ester, Amine, Halogen Not explicitly stated (potential agrochemical) Synthetic
Iodosulfuron-methyl-sodium Iodo (C4), Ureidosulfonyl-triazine (C2) Ester, Sulfonylurea, Triazine Herbicide (wheat crops) Synthetic
Methyl-2-[(methylamino)carbonyl]benzoate Methylamino-carbonyl (C2) Ester, Amide Secondary metabolite (Streptomyces) Natural (Streptomyces)
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (C4), Hydroxy (C2) Ester, Amide, Hydroxy Pharmaceutical intermediate Synthetic
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate 4-Methylbenzamido (C4), Sulfamoyl (C2) Ester, Amide, Sulfonamide Fungicidal activity Synthetic
Key Observations:
  • Substituent Effects on Bioactivity: The iodine atom in this compound and iodosulfuron-methyl-sodium likely contributes to herbicidal activity by enhancing molecular stability or target binding. Sulfamoyl (e.g., ) and sulfonylurea groups (e.g., ) are associated with fungicidal and herbicidal actions, respectively, due to enzyme inhibition (e.g., acetolactate synthase in plants). Methylamino vs. acetamido groups (e.g., ) alter hydrogen-bonding capacity and lipophilicity, impacting cellular uptake and target interactions.
  • Synthetic vs.

Physicochemical Properties and Reactivity

  • Ester vs. Amide Linkages : Methyl esters (e.g., target compound, ) are more hydrolytically labile than amides (e.g., ), affecting environmental degradation rates and bioavailability.

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